(1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone
Description
Properties
IUPAC Name |
[1-(3,4-dimethylphenyl)-5-pyrrol-1-ylpyrazol-4-yl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O/c1-20-10-11-24(18-21(20)2)31-26(29-14-6-7-15-29)25(19-28-31)27(32)30-16-12-23(13-17-30)22-8-4-3-5-9-22/h3-12,14-15,18-19H,13,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGDQHSRTHHWRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)N3CCC(=CC3)C4=CC=CC=C4)N5C=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone represents a novel structure within the realm of medicinal chemistry. This article explores its biological activities, focusing on its pharmacological profiles, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound is characterized by a complex molecular structure that includes:
- A pyrazole ring
- A pyrrole moiety
- A dihydropyridine component
This unique combination of structural features is believed to contribute to its diverse biological activities.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
1. Anticancer Activity
Preliminary investigations suggest that derivatives of pyrazole and pyrrole compounds exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .
2. Anti-inflammatory Properties
Compounds featuring similar scaffolds have been reported to possess anti-inflammatory effects. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling .
3. Antimicrobial Activity
Research indicates that certain derivatives exhibit antimicrobial properties against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds can provide alternative therapeutic options .
The biological activity of the compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as a ligand for various nuclear receptors, influencing gene expression related to cell growth and differentiation.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism or inflammatory pathways.
- Cell Cycle Arrest : Certain studies suggest that it can induce cell cycle arrest in cancer cells, preventing their proliferation.
Study 1: Anticancer Efficacy
In a study examining the anticancer efficacy of related pyrazole derivatives, compounds were tested for their ability to inhibit the growth of MCF-7 cells. The most potent derivative demonstrated an IC50 value of 0.03 mM, indicating strong cytotoxicity .
Study 2: Anti-inflammatory Activity
A series of dihydropyrano[2,3-c]pyrazoles were evaluated for their anti-inflammatory properties. The results indicated that these compounds significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting potential for treating inflammatory diseases .
Data Tables
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is .
Structure
The structure includes:
- A pyrazole ring
- A pyrrole moiety
- A dihydropyridine component
These structural elements are known to influence the compound's reactivity and biological interactions.
Anticancer Activity
Research has shown that compounds containing pyrazole and pyrrole rings exhibit significant anticancer properties. For instance, derivatives of pyrazole have been synthesized and tested for their cytotoxic effects on various cancer cell lines. Studies indicate that such compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory activities. The presence of specific functional groups can enhance the interaction with inflammatory mediators, potentially leading to the development of new anti-inflammatory drugs .
Enzyme Inhibition
The compound's ability to interact with enzymes makes it a candidate for drug development targeting specific biochemical pathways. For example, studies on related compounds suggest that they can act as inhibitors for enzymes involved in cancer progression .
Antioxidant Properties
Some derivatives of pyrazole are known for their antioxidant activities, which play a crucial role in reducing oxidative stress and preventing cellular damage. This property is particularly valuable in developing treatments for diseases linked to oxidative stress .
Synthesis Techniques
The synthesis of the compound typically involves multi-step organic reactions that may include condensation reactions and cyclization processes. These methods are crucial for producing high yields of the desired compound while maintaining purity .
Case Study 1: Anticancer Activity Assessment
In a study focusing on the anticancer properties of pyrazole derivatives, several analogs were synthesized and evaluated against colorectal carcinoma cell lines. Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, highlighting their potential as effective anticancer agents .
Case Study 2: Enzyme Interaction Studies
Research involving enzyme inhibition assays demonstrated that specific derivatives of the compound could significantly inhibit key enzymes involved in metabolic pathways associated with cancer progression. This suggests a promising avenue for therapeutic development targeting metabolic dysregulation in tumors .
Table 1: Summary of Biological Activities
Table 2: Synthesis Methods Overview
Comparison with Similar Compounds
Core Structural Variations
Key Observations :
Implications :
Physicochemical Properties (Inferred)
Notes:
- The pyrrole group in the target compound may introduce hydrogen-bonding capacity, whereas Compound 5a’s furyl group offers weaker polarity .
Q & A
Q. Basic Research Focus
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., 449 K melting point observed in analogs ).
- pH Stability : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via LC-MS. Acidic conditions may protonate the pyrazole nitrogen, altering reactivity .
- Light Sensitivity : Use UV-Vis spectroscopy to track photodegradation under controlled irradiation .
How can structure-activity relationship (SAR) studies evaluate substituent effects on biological activity?
Q. Advanced Research Focus
- Analog Synthesis : Replace the 3,4-dimethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electron density .
- Bioassays : Test inhibition of kinases or receptors (e.g., DHODH ) using fluorescence polarization or enzymatic assays. Compare IC50 values across analogs.
- Computational Docking : Map substituent interactions with binding pockets (e.g., pyrrolidinyl groups in hydrophobic regions ).
What advanced purification techniques address challenges in isolating this compound from polar byproducts?
Q. Basic Research Focus
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) for non-polar impurities .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate high-melting-point crystals .
- Centrifugal Partition Chromatography : Separate enantiomers or tautomers using biphasic solvent systems .
How do analytical strategies differentiate keto-enol tautomers in solution?
Q. Advanced Research Focus
- NMR Spectroscopy : Compare H NMR signals in deuterated DMSO vs. CDCl3. Enolic protons (δ 10–12 ppm) disappear upon deuteration .
- FTIR Analysis : Detect C=O stretching (1650–1750 cm) for keto forms and O–H stretches (2500–3300 cm) for enol tautomers .
- X-ray vs. Solution Data : Confirm dominant tautomer in solid state via crystallography and correlate with solution-phase NMR .
What experimental designs validate the compound’s potential as a kinase inhibitor scaffold?
Q. Advanced Research Focus
- Kinase Profiling : Screen against a panel of 50+ kinases at 1–10 µM concentrations using ATP-coupled assays .
- Cellular Uptake : Measure intracellular accumulation via LC-MS/MS in HEK293 or HeLa cells .
- Mutagenesis Studies : Engineer kinase mutants (e.g., gatekeeper residues) to identify binding determinants .
How should researchers validate purity when residual solvents persist post-synthesis?
Q. Basic Research Focus
- Gas Chromatography (GC) : Detect volatile solvents (e.g., xylene, ethanol) with flame ionization detection .
- Karl Fischer Titration : Quantify water content (<0.1% w/w) to ensure anhydrous conditions for sensitive reactions .
- Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
